3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one
CAS No.:
Cat. No.: VC16704029
Molecular Formula: C10H10F3NO
Molecular Weight: 217.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F3NO |
|---|---|
| Molecular Weight | 217.19 g/mol |
| IUPAC Name | 3-amino-1,1,1-trifluoro-4-phenylbutan-2-one |
| Standard InChI | InChI=1S/C10H10F3NO/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,8H,6,14H2 |
| Standard InChI Key | ZNXJGEZIJAPSKJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)C(F)(F)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-amino-1,1,1-trifluoro-4-phenylbutan-2-one, reflects its ketone backbone at position 2, a trifluoromethyl group at position 1, an amino group at position 3, and a phenyl ring at position 4. The canonical SMILES representation confirms this arrangement.
Physical Properties
Key physicochemical characteristics include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 217.19 g/mol | |
| Boiling Point (Analog) | 208 °C (for related ketone) | |
| Density (Analog) | 1.197 g/cm³ | |
| Storage Temperature | Room temperature |
The trifluoromethyl group enhances lipophilicity (), facilitating membrane permeability in biological systems. The amino group introduces basicity (), enabling pH-dependent solubility.
Synthesis and Optimization
Multi-Step Synthesis
VulcanChem’s protocol involves:
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Ketone Formation: Condensation of benzaldehyde with ethyl trifluoroacetoacetate under acidic conditions.
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Amination: Reaction with ammonia in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
Yields typically reach 70–85% after chromatographic purification.
One-Pot Trifluoromethylation
A breakthrough method utilizes , , and in acetonitrile :
This approach achieves 85% yield at 50°C in 5 hours , offering scalability for industrial production.
Comparative Analysis
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Multi-Step | 70–85 | 12–24 | High purity |
| One-Pot | 85 | 5 | Rapid, fewer intermediates |
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a precursor for:
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Anticancer Agents: Trifluoromethyl groups improve metabolic stability in kinase inhibitors.
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Antidepressants: Amino-ketone motifs modulate serotonin reuptake.
Materials Science
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